Esculamine

Description

Historical Context of Discovery and Early Investigations

Specific detailed accounts regarding the initial discovery and extensive early investigations solely focused on Esculamine are not widely documented in readily accessible public academic databases. However, this compound was mentioned in research concerning its effects on aseptic inflammation. A study published in Russian in 1986 by Aleksandrov et al. investigated the effect of both rutin (B1680289) and this compound on models of aseptic inflammation researchgate.netfishersci.se. This indicates that by the mid-1980s, this compound was a compound of interest in pharmacological or biological research, particularly in the context of inflammatory responses. Early investigations likely centered on isolating and characterizing the compound and exploring preliminary biological interactions, as suggested by its inclusion in studies alongside better-known compounds like rutin researchgate.netfishersci.se.

Significance in Chemical and Biological Research Paradigms

In chemical and biological research, the significance of this compound lies primarily in its reported biological activity, specifically its effects on inflammation models as noted in earlier studies researchgate.netfishersci.se. While detailed mechanisms of action or a wide range of biological targets for this compound are not extensively elaborated in the immediately available search results, its inclusion in studies investigating inflammation highlights its relevance in the search for compounds that modulate inflammatory pathways.

Furthermore, this compound's presence has been noted in environmental research. It has been identified as a contaminant of emerging concern (CEC) in studies analyzing the presence of various chemicals in water sources, including raw and drinking water wikipedia.org. This aspect of research is significant within environmental chemical biology, focusing on the occurrence, fate, and potential impact of chemical compounds in the environment. The detection of this compound in such studies underscores its entry into the environment, potentially through various anthropogenic pathways, and its relevance for environmental monitoring and assessment wikipedia.org.

Structural Classification and Related Chemical Entities

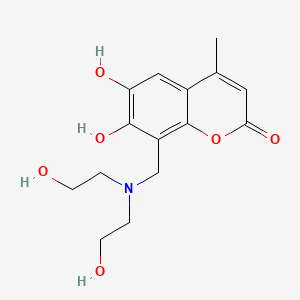

This compound has the chemical formula C15H19NO6 nih.gov. Its structure is characterized by a core coumarin (B35378) derivative substituted with a diethanolamine (B148213) group. The PubChem database classifies this compound and provides its chemical structure wikipedia.orgnih.gov.

Based on its structure, this compound can be broadly related to coumarin derivatives. Coumarins are a class of naturally occurring compounds known for their diverse biological activities and are found in various plants. While this compound itself contains a nitrogen-containing diethanolamine moiety attached to the coumarin core, placing it distinctly within this class, research on other coumarin derivatives and related phenolic compounds like flavonoids provides a broader context for understanding potential bioactivities and structural relationships wikipedia.orgwikipedia.org.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2908-75-0 |

|---|---|

Molecular Formula |

C15H19NO6 |

Molecular Weight |

309.31 g/mol |

IUPAC Name |

8-[[bis(2-hydroxyethyl)amino]methyl]-6,7-dihydroxy-4-methylchromen-2-one |

InChI |

InChI=1S/C15H19NO6/c1-9-6-13(20)22-15-10(9)7-12(19)14(21)11(15)8-16(2-4-17)3-5-18/h6-7,17-19,21H,2-5,8H2,1H3 |

InChI Key |

VQSXXDXNONIOGW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)O)O)CN(CCO)CCO |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)O)O)CN(CCO)CCO |

Other CAS No. |

2908-75-0 |

Related CAS |

1039-82-3 (hydrochloride) |

Synonyms |

8-dioxymethylaminomethyl-4-methylesculetine esculamine esculamine hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Esculamine

Synthetic Approaches to the Esculamine Core Structure

The core of this compound is a substituted 7,8-dihydroxy-4-methylcoumarin (B1670369). The synthesis of such coumarin (B35378) scaffolds can be approached through several well-established condensation reactions. byjus.comencyclopedia.pub These methods typically involve the formation of the α,β-unsaturated ester that constitutes the lactone ring of the coumarin system.

Pechmann Condensation: One of the most common methods for coumarin synthesis is the Pechmann condensation. encyclopedia.pubresearchgate.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of the this compound core, a plausible starting material would be 1,2,4-benzenetriol (B23740) (hydroxyhydroquinone), which would react with ethyl acetoacetate. The acidic catalyst, such as sulfuric acid or a Lewis acid, facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the coumarin ring. jsynthchem.com

Knoevenagel Condensation: Another viable approach is the Knoevenagel condensation. nih.gov This would involve the reaction of a suitably substituted salicylaldehyde (B1680747), such as 2,3,4-trihydroxybenzaldehyde, with a compound containing an active methylene (B1212753) group, like diethyl malonate, in the presence of a weak base such as piperidine (B6355638) or pyridine (B92270). nih.gov Subsequent decarboxylation would lead to the coumarin scaffold.

Perkin Reaction: The Perkin reaction is another classical method for coumarin synthesis, although it is often used for simpler coumarins. encyclopedia.pubmdpi.com It involves the reaction of a salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium salt. scribd.com

Following the formation of the 7,8-dihydroxy-4-methylcoumarin core, the introduction of the aminomethyl side chain at the C-4 position would be the next critical step. A common method to achieve this is through a Mannich-type reaction or by first halogenating the methyl group at the C-4 position (e.g., using N-bromosuccinimide) to form a 4-(bromomethyl)coumarin derivative. This intermediate can then undergo nucleophilic substitution with an appropriate amine. scilit.comresearchgate.net In the case of this compound, this would be N,N-bis(2-hydroxyethyl)amine.

Strategies for the Derivatization and Analog Development of this compound

The this compound molecule possesses several functional groups that are amenable to chemical modification, allowing for the development of analogs with potentially altered biological activities. These functional groups include the two phenolic hydroxyl groups, the secondary amine, and the lactone ring.

Modification of Phenolic Hydroxyl Groups: The two adjacent phenolic hydroxyl groups at the C-7 and C-8 positions are key sites for derivatization. They can undergo:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base can yield ethers. This can be used to modulate the lipophilicity of the molecule.

Esterification: Acylation with acid chlorides or anhydrides can produce ester derivatives. scispace.com These esters can act as prodrugs, which may be hydrolyzed in vivo to release the active parent compound.

Silylation: Conversion to silyl (B83357) ethers using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to protect the hydroxyl groups during other synthetic steps or to increase volatility for analytical purposes. researchgate.net

Modification of the Secondary Amine: The secondary amine in the side chain is a nucleophilic center and can be targeted for various modifications:

Alkylation: Reaction with alkyl halides can introduce new alkyl groups, leading to tertiary amines or even quaternary ammonium (B1175870) salts. lumenlearning.comsolubilityofthings.com This can influence the compound's solubility and interaction with biological targets.

Acylation: Reaction with acid chlorides or anhydrides will form amides. openstax.orgbritannica.com This modification can alter the basicity and hydrogen bonding capacity of the side chain.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to introduce more complex substituents. lumenlearning.com

Modification of the Lactone Ring: The α,β-unsaturated lactone, also known as a pyrone ring, is a characteristic feature of coumarins.

Ring Opening: Under basic conditions, the lactone can be hydrolyzed to the corresponding carboxylic acid. This can be a reversible process, with acidification leading back to the lactone.

Michael Addition: The C-3 position of the coumarin ring is susceptible to Michael addition by nucleophiles, which could be a route to further functionalization.

Below is an interactive table summarizing potential derivatization strategies for this compound.

| Functional Group | Reaction Type | Reagents | Potential Outcome |

| Phenolic Hydroxyls | Etherification | Alkyl Halide, Base | Increased lipophilicity |

| Phenolic Hydroxyls | Esterification | Acid Chloride/Anhydride | Prodrug formation |

| Secondary Amine | Alkylation | Alkyl Halide | Altered solubility and basicity |

| Secondary Amine | Acylation | Acid Chloride/Anhydride | Formation of amides, modified H-bonding |

| Lactone Ring | Michael Addition | Nucleophiles | C-3 functionalization |

Stereochemical Considerations and the Non-Chiral Nature of this compound

A key structural feature of this compound is its lack of chirality. An analysis of its structure reveals no stereocenters, which are typically carbon atoms bonded to four different substituents. The molecule also lacks any other elements of chirality, such as axial or planar chirality. Therefore, this compound is an achiral molecule and does not exhibit optical activity. This simplifies its synthesis as there is no need for stereoselective reactions or chiral resolution steps, which are often complex and costly.

Chemoenzymatic and Potential Biosynthetic Pathways

Potential Biosynthetic Pathways: The biosynthesis of coumarins in nature primarily occurs through the phenylpropanoid pathway. researchgate.netfrontiersin.org This pathway begins with the amino acid L-phenylalanine. frontiersin.org A series of enzymatic transformations, including deamination by phenylalanine ammonia-lyase (PAL), hydroxylation, and chain shortening, leads to the formation of cinnamic acid and its hydroxylated derivatives, such as p-coumaric acid. researchgate.netfrontiersin.org

The formation of the coumarin ring itself is a critical step. It is generally accepted that ortho-hydroxylation of cinnamic acid derivatives is a key step, leading to an intermediate that can undergo spontaneous or enzyme-catalyzed lactonization to form the benzopyrone structure of coumarin. frontiersin.org For this compound, the dihydroxy substitution pattern suggests further enzymatic hydroxylations of the aromatic ring. The C-methylation and the addition of the N,N-bis(2-hydroxyethyl)aminomethyl side chain would likely occur in later stages of the biosynthetic pathway, catalyzed by specific methyltransferases and enzymes capable of forming the C-C and C-N bonds, respectively.

Chemoenzymatic Approaches: Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions. While no specific chemoenzymatic synthesis of this compound has been reported, one could envision a strategy where the coumarin core is synthesized chemically, and then enzymes are used for specific modifications. For instance, hydroxylases could be employed to introduce the hydroxyl groups at the C-7 and C-8 positions with high regioselectivity. Similarly, enzymes could potentially be used to install the side chain, offering a milder and more selective alternative to purely chemical methods.

Molecular and Cellular Pharmacology of Esculamine in Preclinical Models

Investigation of Anti-inflammatory Mechanisms in Non-Human Biological Systems

In Vitro Studies on Cellular Inflammatory Responses

Esculetin (B1671247) has demonstrated significant anti-inflammatory properties in various in vitro cellular models. nih.gov Studies have shown its ability to inhibit the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, esculetin was found to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov The underlying mechanism for this inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and NLRP3 expression. nih.gov Further mechanistic insights reveal that esculetin's anti-inflammatory effects are associated with the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory response. nih.gov

In human nasal epithelial cells, esculetin has been shown to inhibit the histamine-induced production of IL-6 and IL-8. nih.gov Similarly, in TNF-α stimulated human osteosarcoma MG-63 cells, esculetin inhibited the production of IL-6. nih.gov The inhibitory effects of esculetin also extend to other cell types, such as IL-1β stimulated rat hepatocytes, where it inhibited NO production with an IC50 value of 34 µM. nih.gov

The glucoside of esculetin, esculin (B1671248), also exhibits anti-inflammatory activities. In free fatty acid-induced HepG2 cells, esculin reduced the levels of TNF-α, IL-1β, and IL-6. nih.gov In LPS-stimulated RAW264.7 cells, esculin was observed to decrease the expression of IL-1β, TNF-α, and iNOS by inhibiting the NF-κB signaling pathway. nih.gov Furthermore, in mouse peritoneal macrophages, esculin has been shown to regulate the production of TNF-α and IL-6 through the MAPK pathway. nih.gov

Table 1: In Vitro Anti-inflammatory Effects of Esculetin and Esculin

| Compound | Cell Line | Stimulant | Inhibited Mediators | Affected Pathways |

| Esculetin | RAW264.7 macrophages | LPS | NO, TNF-α, IL-6, iNOS, NLRP3 | NF-κB, MAPKs |

| Esculetin | Human nasal epithelial cells | Histamine | IL-6, IL-8 | NF-κB |

| Esculetin | Human osteosarcoma MG-63 cells | TNF-α | IL-6 | Not specified |

| Esculetin | Rat hepatocytes | IL-1β | NO | Not specified |

| Esculin | HepG2 cells | Free fatty acids | TNF-α, IL-1β, IL-6 | Not specified |

| Esculin | RAW264.7 cells | LPS | IL-1β, TNF-α, iNOS | NF-κB |

| Esculin | Mouse peritoneal macrophages | LPS | TNF-α, IL-6 | MAPK |

In Vivo Assessments in Experimental Animal Models of Aseptic Inflammation

The anti-inflammatory properties of esculetin have also been confirmed in several in vivo animal models of aseptic inflammation. nih.gov In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, treatment with esculetin was shown to alleviate colitis-related symptoms. nih.gov This was accompanied by a reduction in the secretion of TNF-α and IL-6, and the inhibition of the NF-κB and MAPKs signaling pathways in the colon tissue. nih.gov

In a rat experimental model of inflammatory bowel disease induced by trinitrobenzenesulfonic acid, esculetin displayed intestinal anti-inflammatory activity. unesp.br Its mechanism of action in this model was linked to the reduction of pro-inflammatory cytokines TNF-α and IL-1β in the colon. unesp.br Additionally, esculin has been shown to exert anti-inflammatory effects in various inflammatory models, including reducing lung injury-related inflammation by decreasing the levels of NO and TNF-α in hyperoxia-induced lung injury in mice. nih.gov

However, in a carrageenan-induced pleurisy model in rats, esculetin treatment failed to reduce the volume of pleural exudate, suggesting that its anti-inflammatory efficacy may vary depending on the specific inflammatory context and model used. nih.gov

Table 2: In Vivo Anti-inflammatory Effects of Esculetin and Esculin

| Compound | Animal Model | Inflammatory Agent | Key Findings |

| Esculetin | Mouse | Dextran sulfate sodium (DSS) | Alleviated colitis symptoms, reduced TNF-α and IL-6, inhibited NF-κB and MAPKs pathways. nih.gov |

| Esculetin | Rat | Trinitrobenzenesulfonic acid | Showed intestinal anti-inflammatory activity, reduced colonic TNF-α and IL-1β. unesp.br |

| Esculin | Mouse | Hyperoxia | Reduced lung injury, decreased NO and TNF-α levels. nih.gov |

| Esculetin | Rat | Carrageenan | Failed to reduce pleural exudate volume. nih.gov |

Exploration of Other Preclinical Pharmacological Activities

Antioxidant Activity in Cellular Systems

Esculetin is recognized as a bifunctional antioxidant, capable of both directly scavenging reactive oxygen species (ROS) and inducing the expression of antioxidant genes. mdpi.com In neuronal SH-SY5Y cells, esculetin has been demonstrated to prevent and counteract ROS formation. mdpi.com This is achieved, in part, through the activation of the Nrf2 pathway and an increase in glutathione (B108866) (GSH) levels, enhancing the cells' resistance to oxidative stress. mdpi.com

The direct antioxidant effects of esculetin in SH-SY5Y cells are suggested to counteract ROS generated from lipid peroxidation. mdpi.com This is consistent with findings that esculetin significantly reduces the formation of thiobarbituric acid reactive species in rat brain homogenates, a marker of lipid peroxidation. mdpi.com Furthermore, in in vitro biological assays, esculetin was found to be highly efficient in inhibiting mitochondrial ROS generation, with an IC50 of 0.57 μM. nih.gov Both esculetin and esculin can promote the expression of various endogenous antioxidant proteins, including superoxide (B77818) dismutase, glutathione peroxidase, and glutathione reductase, which is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 (Nrf2) signaling pathway. nih.gov

Immunomodulatory Effects in Non-Human Biological Systems

The immunomodulatory properties of esculetin are closely linked to its anti-inflammatory and antioxidant activities. In a rat model of inflammatory bowel disease, esculetin demonstrated immunomodulatory effects by reducing the secretion of pro-inflammatory cytokines such as IL-1β, IL-2, and IFN-γ in vitro, and reducing colonic levels of TNF-α and IL-1β in vivo. unesp.br This modulation of cytokine production leads to less migration and activation of inflammatory cells, contributing to the improvement of intestinal lesions. unesp.br

Membrane-Stabilizing Activity in Cellular Contexts

The concept of membrane-stabilizing activity refers to the ability of a substance to protect cell membranes from damage and maintain their integrity, which is often associated with anti-inflammatory effects. wisdomlib.org While direct studies focusing solely on the membrane-stabilizing activity of esculetin are not extensively detailed in the provided results, its known anti-inflammatory and antioxidant properties are indicative of a potential to protect cellular membranes. The integrity of cell membranes can be compromised by the processes of inflammation and oxidative stress. By counteracting these processes, esculetin indirectly contributes to membrane stabilization. For instance, its ability to inhibit lipid peroxidation helps in preserving the structure and function of cell membranes. mdpi.com

Intracellular Signaling Pathway Modulation in Preclinical Systems

Information regarding the specific intracellular signaling pathways modulated by Esculamine is not well-documented in peer-reviewed literature. While its classification as an anti-inflammatory agent suggests potential interactions with signaling cascades relevant to inflammation, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, specific experimental evidence from preclinical models is lacking.

Receptor Binding and Ligand Interaction Studies in Cellular Assays

Comprehensive receptor binding and ligand interaction data for this compound are not available in the public domain. To understand a compound's pharmacological effects, receptor binding assays are crucial to identify its molecular targets and binding affinities. These studies typically involve screening the compound against a panel of known receptors, ion channels, and transporters. The absence of such published data for this compound means its specific receptor targets and off-target activities remain unknown.

Table 1: Illustrative Example of Receptor Binding Data (Hypothetical for this compound) (Note: The following data is hypothetical and for illustrative purposes only, as no actual data for this compound was found.)

| Receptor Target | Assay Type | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| [Hypothetical Target 1] | Radioligand Binding Assay | Data Not Available | Data Not Available |

| [Hypothetical Target 2] | Radioligand Binding Assay | Data Not Available | Data Not Available |

Enzyme Activity Modulation and Profiling in Cellular Extracts

While this compound is described as having anti-inflammatory effects, which often involve the modulation of enzyme activity (e.g., cyclooxygenases, lipoxygenases), specific enzyme inhibition or activation profiles for this compound are not detailed in available scientific reports. Enzyme profiling studies are essential to determine a compound's selectivity and potential mechanisms of action.

Table 2: Illustrative Example of Enzyme Inhibition Data (Hypothetical for this compound) (Note: The following data is hypothetical and for illustrative purposes only, as no actual data for this compound was found.)

| Enzyme Target | Assay Type | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|

| [Hypothetical Enzyme 1] | Biochemical Assay | Data Not Available | Data Not Available |

| [Hypothetical Enzyme 2] | Cell-Based Assay | Data Not Available | Data Not Available |

Gene Expression and Protein Regulation in Cellular Models

There is a lack of published studies investigating the effects of this compound on gene expression and protein regulation in cellular models. Such studies, often utilizing techniques like quantitative polymerase chain reaction (qPCR), microarrays, or RNA-sequencing for gene expression, and Western blotting or proteomics for protein analysis, are fundamental to understanding the downstream cellular responses to a compound. Without this information, the impact of this compound on cellular function at the genomic and proteomic levels cannot be determined.

Table 3: Illustrative Example of Gene Expression Modulation (Hypothetical for this compound) (Note: The following data is hypothetical and for illustrative purposes only, as no actual data for this compound was found.)

| Gene Target | Cell Line | Fold Change (Treated vs. Control) | Method |

|---|---|---|---|

| [Hypothetical Gene 1] | [Hypothetical Cell Line] | Data Not Available | qPCR |

| [Hypothetical Gene 2] | [Hypothetical Cell Line] | Data Not Available | qPCR |

Structure Activity Relationship Sar Studies of Esculamine and Its Analogs

Elucidation of Key Structural Features for Observed Biological Activity

The biological activity of Esculamine is intrinsically linked to the specific arrangement of its constituent parts: the coumarin (B35378) nucleus, the dihydroxy substitution on the benzene (B151609) ring, the methyl group at the C4 position, and the aminomethyl substituent at the C8 position.

The coumarin scaffold (a benzopyran-2-one system) serves as the foundational framework of the molecule. The lactone ring within the coumarin structure is a critical feature for the biological activities observed in this class of compounds. researchgate.net

The 6,7-dihydroxy substitution on the benzene ring of the coumarin nucleus is a crucial determinant of this compound's antioxidant and anti-inflammatory properties. This catechol-like moiety is known to be a potent scavenger of reactive oxygen species, thereby mitigating oxidative stress, a key contributor to inflammation. Studies on related 6,7-dihydroxycoumarin derivatives have consistently highlighted the importance of these hydroxyl groups for their pharmacological effects. researchgate.netuomosul.edu.iq

The 8-((bis(2-hydroxyethyl)amino)methyl) group is a distinctive feature of this compound and is thought to play a significant role in its vasodilator and hemostatic activities. The tertiary amine function and the two hydroxyl groups in this side chain provide additional sites for hydrogen bonding and potential interactions with biological targets. The basicity of the nitrogen atom and the hydrophilic nature of the hydroxyethyl (B10761427) arms are critical for molecular recognition and binding affinity. Studies on other 8-substituted coumarin derivatives have shown that the nature of the substituent at this position can dramatically influence the biological activity profile. mdpi.com

Impact of Functional Group Modifications on Preclinical Pharmacological Profiles

Systematic modifications of the functional groups of this compound have provided valuable insights into their respective contributions to its pharmacological profile.

| Modification | Impact on Activity | Reference |

| Removal or masking of the 6,7-dihydroxy groups | Significant reduction in antioxidant and anti-inflammatory activity. | researchgate.netuomosul.edu.iq |

| Alteration of the 4-methyl group | Modulation of lipophilicity and pharmacokinetics. | |

| Modification of the 8-aminomethyl substituent | Changes in vasodilator and hemostatic properties. | mdpi.com |

| Introduction of bulky substituents at the amino group | Potential decrease in binding affinity due to steric hindrance. | mdpi.com |

| Replacement of hydroxyl groups on the side chain | Altered solubility and hydrogen bonding capacity. |

The preclinical pharmacological profiles of this compound analogs are profoundly influenced by these modifications. For instance, the esterification or etherification of the 6,7-dihydroxy groups typically leads to a decrease in antioxidant and anti-inflammatory efficacy, underscoring the importance of the free catechol moiety. researchgate.netuomosul.edu.iq

Variations in the substituent at the 8-position have been shown to be a critical determinant of the pharmacological outcome. For example, replacing the bis(2-hydroxyethyl)amino group with other amino or heterocyclic moieties can alter the compound's selectivity for different biological targets, potentially leading to analogs with enhanced potency or a different spectrum of activity. mdpi.com The length and branching of the alkyl chains on the amino group can also influence the compound's interaction with its target, with bulky substituents sometimes leading to reduced activity due to steric clashes.

Conformational Analysis and Proposed Bioactive Conformation

The three-dimensional arrangement of a molecule, or its conformation, is crucial for its interaction with biological macromolecules. Conformational analysis of this compound suggests that the molecule possesses a degree of flexibility, primarily around the single bonds of the 8-aminomethyl side chain.

Theoretical conformational studies indicate that the coumarin ring system is largely planar. The flexibility of the bis(2-hydroxyethyl)amino)methyl side chain allows it to adopt various spatial orientations. It is hypothesized that the bioactive conformation, the specific three-dimensional shape the molecule adopts when binding to its biological target, involves a particular arrangement of this side chain that optimizes its interactions with the receptor's binding site.

Role of Structural Rigidity and Flexibility in Molecular Recognition

The balance between structural rigidity and flexibility is a key factor in the molecular recognition of this compound by its biological targets.

The rigid coumarin nucleus provides a stable scaffold that correctly positions the key pharmacophoric elements—the dihydroxy groups and the aminomethyl side chain—for interaction with the target. This pre-organization reduces the entropic penalty upon binding, potentially contributing to a higher binding affinity.

Conversely, the flexibility of the 8-aminomethyl side chain allows the molecule to adapt its conformation to the specific topology of the binding site, a phenomenon known as "induced fit." This conformational adaptability can be advantageous, enabling the molecule to establish multiple favorable interactions with the target protein. Studies on other ligand-receptor systems have demonstrated that a certain degree of flexibility is often necessary for optimal binding.

The interplay between the rigid core and the flexible side chain is therefore crucial for the molecular recognition of this compound. The rigid framework ensures the correct presentation of the key functional groups, while the flexible side chain allows for fine-tuning of the interactions within the binding pocket, ultimately determining the compound's biological activity and selectivity.

Advanced Analytical and Spectroscopic Characterization for Esculamine Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

Chromatography is a fundamental technique for separating components within a mixture, enabling the isolation and purification of Esculamine for subsequent analysis or research applications nih.govchromtech.com. Various chromatographic methods can be applied, depending on the sample matrix and the required level of purity.

Analytical chromatography, such as High-Performance Liquid Chromatography (HPLC), is commonly used for qualitative and quantitative analysis of this compound, as well as for assessing its purity rotachrom.com. These methods typically involve small sample sizes and operate at lower flow rates rotachrom.com. Parameters such as the stationary phase, mobile phase composition, buffer type and pH, column temperature, and gradient elution parameters are adjusted to achieve optimal separation and resolution of this compound from impurities chromatographyonline.comedqm.eu.

Preparative chromatography, on the other hand, is employed when larger quantities of purified this compound are required for further studies rotachrom.comchromatographyonline.com. This scale involves processing greater amounts of material and often operates under overloaded conditions to maximize the isolation yield rotachrom.com. Challenges in preparative chromatography for sensitive compounds like this compound can include potential degradation during the isolation process, which may necessitate working at lower temperatures to maintain stability chromatographyonline.com.

Purity assessment of isolated this compound is typically performed using analytical chromatographic methods, often coupled with detectors like UV-Vis or mass spectrometry (MS) to identify and quantify any remaining impurities.

Spectroscopic Methods for Comprehensive Structural Elucidation in Research Samples

Spectroscopic techniques are indispensable tools for determining the molecular structure of this compound. These methods interact with the molecule using various forms of electromagnetic radiation to provide detailed information about its atoms, bonds, functional groups, and spatial arrangement studypug.comresearchgate.netegyankosh.ac.inresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that reveals the connectivity of atoms and their spatial relationships within the this compound molecule studypug.com. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., ¹H NMR, ¹³C NMR), researchers can deduce the compound's carbon-hydrogen framework and identify different functional groups.

Mass Spectrometry (MS) provides information about the molecular mass and fragmentation pattern of this compound studypug.com. This technique involves ionizing the molecule and separating the ions based on their mass-to-charge ratio studypug.com. The resulting mass spectrum helps confirm the molecular formula and can provide clues about the compound's structure through the analysis of its fragmentation products studypug.com. High-resolution mass spectrometry offers greater accuracy in determining the molecular formula nih.gov.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of chemical bonds when exposed to infrared radiation studypug.comresearchgate.net. Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as hydroxyl, carbonyl, and aromatic rings, which are present in the coumarin (B35378) structure of this compound.

In some cases, X-ray crystallography can provide a definitive 3D structure of crystalline this compound, offering precise details about bond lengths, bond angles, and molecular conformation nih.gov. The combination of data from these spectroscopic methods allows for the comprehensive and confident elucidation of this compound's structure studypug.comegyankosh.ac.in.

Electrochemical Methods for Compound Characterization and Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are valuable for investigating the electrochemical properties of this compound, including its redox behavior. These techniques involve measuring the current response of a solution containing the compound as the potential applied to an electrode is varied numberanalytics.commdpi.com.

Cyclic voltammetry can provide insights into the oxidation and reduction processes that this compound undergoes, revealing the potentials at which these reactions occur and the number of electrons transferred numberanalytics.com. The shape and position of redox peaks in the voltammogram are indicative of the reversibility and kinetics of the electrochemical reactions numberanalytics.com.

Studying the redox behavior of this compound is important for understanding its potential reactivity and stability in different environments. Electrochemical characterization can also be used to analyze surface properties or material stability if this compound is involved in such systems numberanalytics.com. While the provided search results discuss electrochemical characterization and redox behavior in general and for other compounds numberanalytics.commdpi.comnih.govresearchgate.netrsc.org, specific data on the electrochemical profile of this compound itself would be required for a detailed discussion of its redox potentials or electron transfer characteristics.

Bioanalytical Method Development for Quantification in Non-Human Biological Matrices

Quantifying this compound in biological matrices is essential for research involving non-human subjects, such as pharmacokinetic or toxicokinetic studies. Bioanalytical method development focuses on creating reliable and reproducible procedures for accurately measuring the concentration of the analyte in complex biological samples like plasma, urine, or tissue homogenates pnrjournal.comlabmanager.comijpsjournal.cominnovareacademics.in.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of small molecules like this compound in biological matrices pnrjournal.comijpsjournal.cominnovareacademics.inpayeshdarou.ir. This hyphenated technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry pnrjournal.comijpsjournal.compayeshdarou.ir.

Method development involves optimizing parameters such as sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to effectively isolate this compound from the matrix while removing interfering substances pnrjournal.comijpsjournal.com. Chromatographic conditions (mobile phase, stationary phase, flow rate) are optimized to achieve adequate separation, and MS/MS parameters (precursor and product ions, collision energy) are tuned for selective and sensitive detection of this compound innovareacademics.inpayeshdarou.ir.

Validation of the developed bioanalytical method is crucial to ensure its reliability and reproducibility pnrjournal.comlabmanager.comijpsjournal.com. Validation typically includes assessing parameters such as specificity, sensitivity (lower limit of quantification), linearity, accuracy, precision (intra-day and inter-day), matrix effect, and stability of this compound in the biological matrix under various conditions pnrjournal.comlabmanager.cominnovareacademics.in. While the principles of bioanalytical method development and validation in biological matrices are well-established and described pnrjournal.comlabmanager.comijpsjournal.cominnovareacademics.in, specific details or data tables pertaining to this compound quantification in non-human matrices were not found in the provided search results.

Computational Chemistry and Molecular Modeling of Esculamine

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental in computational chemistry for determining the electronic structure and properties of molecules. wikipedia.orgunipd.it These calculations solve the Schrödinger equation to describe the behavior of electrons within a molecule, providing information about energy levels, charge distribution, and molecular orbitals. wikipedia.org For Esculamine, QM calculations can elucidate its intrinsic electronic properties, such as dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO). nih.govaps.orgscirp.orgrsc.org Analyzing the electronic structure can reveal reactive sites and potential interaction points within the molecule, which are crucial for understanding its behavior in various environments, including biological systems. scirp.orgrsc.orgrsc.org While specific detailed QM calculation results for this compound were not found in the immediate search, the principles of QM calculations are broadly applicable to organic molecules like this compound to understand their fundamental electronic characteristics. unipd.itnih.govaps.org

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. nih.govwindows.netmdpi.comnih.gov By simulating the motion of atoms and molecules over time based on classical mechanics and force fields, MD can provide insights into conformational changes, flexibility, and interactions between a small molecule like this compound and larger biomolecules such as proteins, DNA, or lipid membranes. nih.govwindows.netmdpi.comnih.govmpg.de Simulating this compound's interactions with biomolecules can help understand binding mechanisms, assess the stability of complexes, and explore how the molecule behaves in a dynamic biological environment. nih.govwindows.netmdpi.commpg.de While specific MD simulation studies involving this compound and particular biomolecules were not detailed in the search results, MD simulations are commonly used to complement docking studies and provide a more realistic picture of molecular recognition and binding events. windows.netfrontiersin.orgrsc.org

Molecular Docking Studies and Predictive Target Identification

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when bound to a macromolecular target, typically a protein or enzyme. frontiersin.orgmdpi.comnih.govturkjps.org The goal is to estimate the binding affinity between the ligand and the target, which can help identify potential biological targets for the small molecule. mdpi.comnih.gov Docking studies involve searching for the optimal fit of the ligand within the target's binding site based on scoring functions that estimate the strength of the interaction. mdpi.comturkjps.org This method is widely used in drug discovery to virtually screen libraries of compounds against a target or to identify potential targets for a given compound. mdpi.comnih.gov While specific docking studies with this compound were not found, the methodology is directly applicable to this compound to predict its binding to known or hypothesized protein targets, aiding in the identification of its molecular mechanism of action. frontiersin.orgmdpi.comnih.govturkjps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural and physicochemical properties (descriptors) of a set of compounds with their biological activity. crpsonline.comrjptonline.orgnih.govresearchgate.net For this compound derivatives, QSAR modeling could involve synthesizing or identifying a series of related compounds and then calculating various molecular descriptors (e.g., electronic, steric, hydrophobic). crpsonline.comnih.gov Statistical methods are then used to establish a mathematical relationship between these descriptors and the observed activity of the derivatives. crpsonline.comnih.gov A validated QSAR model can be used to predict the activity of new, untested this compound derivatives in silico, guiding the design and synthesis of compounds with potentially improved properties. crpsonline.comrjptonline.orgnih.govresearchgate.net While specific QSAR studies focused solely on this compound derivatives were not found, the principles of QSAR are well-established and applicable to the design and optimization of compound series based on their structural features. crpsonline.comrjptonline.orgnih.govresearchgate.net

Future Research Avenues and Translational Perspectives Preclinical Focus

Development of Novel Esculamine Analogs with Optimized Preclinical Activity

The development of analogs is a cornerstone of medicinal chemistry, aimed at improving the therapeutic properties of a lead compound. For "this compound," this would involve synthesizing a series of structurally related molecules to enhance efficacy, selectivity, and pharmacokinetic properties.

Key Research Objectives:

Structure-Activity Relationship (SAR) Studies: To systematically modify the chemical structure of "this compound" and assess the impact of these changes on its biological activity. This allows for the identification of key chemical features responsible for its therapeutic effects.

Lead Optimization: To refine the chemical structure to improve target affinity and specificity, thereby potentially reducing off-target effects.

Pharmacokinetic Profiling: To evaluate how the body absorbs, distributes, metabolizes, and excretes the new analogs to ensure they have favorable drug-like properties.

Hypothetical Data Table for this compound Analogs:

| Analog ID | Modification | Target Affinity (IC50, nM) | In Vitro Efficacy (% Inhibition) |

| ESC-001 | Parent Compound | 50 | 85 |

| ESC-002 | Addition of a methyl group | 25 | 92 |

| ESC-003 | Replacement of a phenyl ring with a pyridine (B92270) ring | 75 | 70 |

| ESC-004 | Introduction of a fluorine atom | 45 | 88 |

This table is illustrative and does not represent actual data.

Investigation of this compound in New Preclinical Disease Models

To understand the full therapeutic potential of "this compound," it is crucial to test its efficacy in a variety of preclinical disease models that mimic human conditions.

Potential Areas of Investigation:

Neurological Disorders: Preclinical models of neurodegenerative diseases could be employed to assess the neuroprotective effects of "this compound". neurofit.comnih.gov

Inflammatory Diseases: Animal models of chronic inflammation could be used to investigate the anti-inflammatory properties of the compound.

Oncology: Various cancer models, including cell lines and animal tumor models, would be necessary to explore any anti-cancer activity.

Integration of Advanced Omics Technologies in this compound Preclinical Research

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound. nih.govresearchgate.netmdpi.com Integrating these technologies into the preclinical evaluation of "this compound" would offer deep insights into its mechanism of action.

Applications of Omics Technologies:

Target Identification and Validation: To identify the specific molecular targets of "this compound" by observing changes in gene expression or protein levels.

Biomarker Discovery: To identify molecular biomarkers that can predict the response to "this compound" treatment, which would be invaluable for future clinical trials. researchgate.net

Mechanism of Action Elucidation: To understand the broader biological pathways and networks that are modulated by "this compound".

Illustrative Omics Data Integration:

| Omics Type | Key Findings | Potential Implication |

| Transcriptomics (RNA-seq) | Downregulation of pro-inflammatory cytokine genes | Anti-inflammatory mechanism |

| Proteomics (Mass Spec) | Increased expression of apoptotic proteins in cancer cells | Pro-apoptotic activity |

| Metabolomics (NMR) | Alterations in cellular energy metabolism pathways | Metabolic modulation |

This table is illustrative and does not represent actual data.

Exploration of Combination Strategies with Other Agents in Preclinical Settings

Combining therapeutic agents is a common strategy to enhance efficacy, overcome resistance, and reduce toxicity. Preclinical studies are essential to identify synergistic or additive interactions between "this compound" and other drugs.

Rationale for Combination Studies:

Synergistic Effects: To determine if "this compound" can enhance the therapeutic effect of existing drugs, potentially allowing for lower doses and reduced side effects. The Combination Index (CI) method is often used to quantify these interactions, where a CI value less than 1 indicates synergy. researchgate.netnih.gov

Overcoming Drug Resistance: To investigate whether "this compound" can re-sensitize resistant cells to other therapies.

Broadening Therapeutic Applications: To explore the use of "this compound" in combination with drugs from different therapeutic classes to treat complex diseases.

Q & A

Q. What are the established methodologies for synthesizing and purifying Esculamine, and how can researchers optimize yield and purity?

To synthesize this compound, researchers typically employ alkaloid extraction protocols from natural sources (e.g., Aconitum species) or semi-synthetic routes using precursor molecules. Key steps include solvent extraction, column chromatography for purification, and spectroscopic validation (e.g., NMR, HPLC). Yield optimization requires iterative adjustments to reaction conditions (temperature, pH, solvent polarity) and purification parameters (stationary phase selection, gradient elution). Purity validation should follow pharmacopeial standards, with mass spectrometry (MS) and X-ray crystallography for structural confirmation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

High-resolution techniques such as:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm backbone structure and stereochemistry.

- Circular Dichroism (CD) for chiral center analysis.

- X-ray Diffraction (XRD) for absolute configuration determination.

Chromatographic methods like HPLC-DAD and UPLC-MS are critical for assessing purity and detecting degradation products. Cross-referencing data with literature-reported spectra (e.g., CAS registry entries) minimizes misidentification risks .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Begin with in vitro models:

- Enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity studies).

- Cell viability assays (MTT or resazurin-based) to assess cytotoxicity.

- Receptor-binding studies (radioligand displacement) for target identification.

Use positive controls (e.g., known alkaloids like aconitine) and dose-response curves (IC₅₀/EC₅₀ calculations). Ensure reproducibility by adhering to FAIR data principles (documenting protocols in open-access repositories) .

Q. What analytical validation criteria are essential for ensuring this compound’s stability in experimental settings?

- Forced degradation studies under stress conditions (heat, light, pH extremes) to identify degradation pathways.

- Stability-indicating assays (e.g., HPLC-MS monitoring of parent compound decay).

- Statistical validation of precision, accuracy, and linearity (ICH Q2(R1) guidelines).

Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Mitigation strategies:

- Conduct ADME profiling (Caco-2 permeability, microsomal stability assays).

- Use physiologically based pharmacokinetic (PBPK) modeling to predict systemic exposure.

- Perform metabolite identification (LC-HRMS) to assess bioactive derivatives.

Cross-validate findings with ex vivo models (e.g., isolated organ assays) to bridge mechanistic gaps .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

Adopt a multi-omics approach :

- Transcriptomics (RNA-seq) to identify differentially expressed pathways.

- Proteomics (TMT labeling) for target protein quantification.

- Metabolomics (untargeted LC-MS) to map metabolic perturbations.

Integrate data via systems biology tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target relevance .

Q. How can researchers optimize in vivo models to minimize interspecies variability in this compound toxicity studies?

- Select transgenic models (e.g., humanized CYP450 mice) to mimic human metabolism.

- Implement population pharmacokinetics to account for inter-individual variability.

- Apply machine learning algorithms (e.g., random forests) to identify covariates influencing toxicity.

Validate findings across ≥2 species (e.g., rodents and zebrafish) and include histopathological correlatives .

Q. What strategies address reproducibility challenges in this compound’s neuropharmacological studies?

Q. How can contradictory findings in this compound’s antioxidant vs. pro-oxidant effects be systematically analyzed?

- Dose-response profiling to identify threshold effects.

- Reactive oxygen species (ROS) quantification using fluorescent probes (e.g., DCFH-DA) and electron paramagnetic resonance (EPR).

- Gene knockout models (e.g., Nrf2-deficient mice) to dissect redox signaling pathways.

Apply Hill coefficient analysis to distinguish biphasic behaviors .

Q. What interdisciplinary approaches are recommended for studying this compound’s ecological impacts beyond pharmacological contexts?

- Ecotoxicity assays (e.g., Daphnia magna lethality, algal growth inhibition).

- Soil microbiome profiling (16S rRNA sequencing) to assess biodegradation pathways.

- Computational ecotoxicology (QSAR models) for risk prediction.

Collaborate with environmental chemists to model bioaccumulation potential .

Methodological Frameworks

- Data Contradiction Analysis : Follow the TRIAGE framework: T rend identification, R eplication attempts, I nterpretation alignment, A rtifact exclusion, G ap analysis, E vidence synthesis .

- Literature Review : Use tools like SciFinder and Reaxys for patent/literature mining, prioritizing peer-reviewed journals over preprint repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.